molecular formula C21H16ClN3O B6425828 7-{[(3-chlorophenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol CAS No. 385786-49-2

7-{[(3-chlorophenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol

Cat. No.: B6425828
CAS No.: 385786-49-2
M. Wt: 361.8 g/mol
InChI Key: STPHITWWERDACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridine ring, and the attachment of the chlorophenyl group. One common method involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of Chlorophenyl Group: The chlorophenyl group can be attached using a nucleophilic aromatic substitution reaction, where the chlorophenylamine reacts with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol involves its interaction with various molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes such as topoisomerases, leading to the disruption of DNA replication and cell division. Additionally, it can interact with cellular receptors and signaling pathways, modulating the activity of proteins involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Mepacrine: An antiprotozoal drug with a similar quinoline scaffold.

Uniqueness

7-{(3-chlorophenyl)aminomethyl}quinolin-8-ol is unique due to its specific combination of a quinoline core, a pyridine ring, and a chlorophenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

7-[(3-chloroanilino)-pyridin-3-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c22-16-6-1-7-17(12-16)25-19(15-5-2-10-23-13-15)18-9-8-14-4-3-11-24-20(14)21(18)26/h1-13,19,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPHITWWERDACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194579
Record name 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385786-49-2
Record name 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385786-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[[(3-Chlorophenyl)amino]-3-pyridinylmethyl]-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.